N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent to obtain 2-chloroacetyl phenylamine.
Esterification Reaction: The 2-chloroacetyl phenylamine is then subjected to an esterification reaction with 2,6-dichlorodiphenylamine, sodium carbonate or potassium carbonate, and a quaternary ammonium salt type phase transfer catalyst to obtain N-benzyl-2-(2,6-dichlorophenyl)acetamide.
Rearrangement Reaction: Finally, a strong base such as sodium hydroxide or potassium hydroxide is added, and the mixture is heated and refluxed to complete the rearrangement reaction, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield, low cost, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl and dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and N,N-dimethylformamide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit specific signaling pathways, leading to effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetamide: Shares the dichlorophenyl group but lacks the thiazole ring.
N-benzyl-2-(2,6-dichlorophenoxy)acetamide: Similar structure but with an ether linkage instead of a thiazole ring.
Uniqueness
N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14Cl2N2OS |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-7-4-8-15(20)17(14)18-22-13(11-24-18)9-16(23)21-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23) |
InChI Key |
ZLBJAUGMCNEHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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